Methyl 3-((tert-butyldimethylsilyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS No.: 1218789-68-4
Cat. No.: VC0037253
Molecular Formula: C20H33BO5Si
Molecular Weight: 392.374
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1218789-68-4 |
|---|---|
| Molecular Formula | C20H33BO5Si |
| Molecular Weight | 392.374 |
| IUPAC Name | methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Standard InChI | InChI=1S/C20H33BO5Si/c1-18(2,3)27(9,10)24-16-12-14(17(22)23-8)11-15(13-16)21-25-19(4,5)20(6,7)26-21/h11-13H,1-10H3 |
| Standard InChI Key | NURVBOJSHJCZPQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Introduction
Chemical Identity and Structure
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic molecule containing several functional groups strategically positioned on a benzoate backbone. The compound features a central benzene ring with three key substituents: a methyl ester group, a silyl-protected hydroxyl group, and a boronic ester moiety. The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for the hydroxyl functionality, providing stability during various chemical transformations while allowing for selective deprotection under specific conditions. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly known as a pinacol boronic ester, represents a stable and versatile form of organoboron compound widely used in organic synthesis.
This compound's molecular architecture enables it to participate in a wide range of chemical reactions, particularly those involving transition metal-catalyzed cross-couplings. The presence of both the protected hydroxyl group and the boronic ester on the aromatic ring provides orthogonal reactivity, allowing for sequential transformations in multi-step syntheses. The methyl ester group offers an additional handle for further functionalization, making this compound particularly valuable in the synthesis of complex molecules with diverse substitution patterns .
Identification Parameters
The compound is uniquely identified through several standardized parameters that ensure its accurate identification across chemical databases and literature. These identification parameters provide researchers with the necessary information to properly reference and work with this specific chemical entity.
Table 1: Identification Parameters for Methyl 3-((tert-butyldimethylsilyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
| Parameter | Information |
|---|---|
| CAS Number | 1218789-68-4 |
| IUPAC Name | methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Molecular Formula | C₂₀H₃₃BO₅Si |
| Molecular Weight | 392.374 g/mol |
| Standard InChI | InChI=1S/C20H33BO5Si/c1-18(2,3)27(9,10)24-16-12-14(17(22)23-8)11-15(13-16)21-25-19(4,5)20(6,7)26-21/h11-13H,1-10H3 |
| Standard InChIKey | NURVBOJSHJCZPQ-UHFFFAOYSA-N |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OSi(C)C(C)(C)C)C(=O)OC |
| PubChem Compound ID | 46739694 |
The comprehensive identification parameters listed above facilitate precise communication about this compound within the scientific community and ensure accurate documentation in chemical inventories and research publications .
Applications in Organic Synthesis
Methyl 3-((tert-butyldimethylsilyl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules with specific substitution patterns. The compound's utility stems from its multifunctional nature and the orthogonal reactivity of its constituent functional groups.
Cross-Coupling Reactions
One of the primary applications of this compound is in transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The boronic ester moiety can react with aryl or vinyl halides in the presence of a palladium catalyst and base to form new carbon-carbon bonds, enabling the construction of elaborately substituted biaryl or styrene derivatives. These coupling reactions are widely employed in the synthesis of pharmaceuticals, natural products, and materials science applications.
The strategic positioning of the boronic ester at the 5-position of the benzoate ring allows for regioselective coupling reactions, leading to predictable substitution patterns in the resulting products. This predictability is particularly valuable in medicinal chemistry and total synthesis, where precise control over molecular architecture is essential.
Pharmaceutical Intermediates
The compound can serve as an intermediate in the synthesis of pharmaceutically relevant molecules. The combination of the protected hydroxyl group and the boronic ester provides a platform for sequential functionalization, allowing for the construction of complex drug candidates with specific substitution patterns. The methyl ester group offers additional opportunities for derivatization, potentially leading to amides, acids, or alcohols depending on the transformation employed.
In pharmaceutical research, compounds with similar structural features have been utilized in the synthesis of biologically active molecules targeting various therapeutic areas, including kinase inhibitors and other enzyme modulators . The ability to selectively deprotect the TBDMS group under mild conditions (such as treatment with tetrabutylammonium fluoride) provides an additional handle for late-stage diversification in drug discovery programs.
| Supplier | Typical Quantities | Reported Purity | Catalog Identifiers |
|---|---|---|---|
| VulcanChem | Research quantities | Not specified | VC0037253 |
| Sigma-Aldrich | Research quantities | Not specified | AMBH990F7587 |
| ChemScene | 1g | >98% | CS-0176351 |
| Cymit Quimica | 250mg, 1g, 5g | Not specified | 10-F691812 |
The availability from multiple suppliers ensures that researchers have access to this specialized building block for various synthetic applications, contributing to its utility in both discovery and development settings .
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